molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine

(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine

Cat. No.: B12863187
M. Wt: 153.18 g/mol
InChI Key: NICPOUGTERUKHR-VQHVLOKHSA-N
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Description

The compound "(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine" is a hydroxylamine derivative featuring a furan-2-yl substituent attached to a butan-2-ylidene backbone.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+

InChI Key

NICPOUGTERUKHR-VQHVLOKHSA-N

Isomeric SMILES

C/C(=N\O)/CCC1=CC=CO1

Canonical SMILES

CC(=NO)CCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.

  • Step 1: Preparation of 4-(furan-2-yl)butanal

      Reagents: Furan, butanal, catalyst (e.g., Lewis acid)

      Conditions: Reflux in an appropriate solvent (e.g., toluene)

  • Step 2: Condensation with Hydroxylamine

      Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride

      Conditions: Mild acidic or basic conditions, typically at room temperature

Industrial Production Methods

Industrial production of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

      Conditions: Typically carried out in an organic solvent at controlled temperatures

  • Reduction: : The imine group can be reduced to form the corresponding amine.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Usually performed in an inert atmosphere to prevent oxidation

  • Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.

      Reagents: Electrophiles such as halogens or nitro groups

      Conditions: Often requires a catalyst and controlled temperature

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids, transition metal catalysts

Major Products

    Oxidation: Oxidized furan

Biological Activity

(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound, characterized by its furan and hydroxylamine functional groups, has been studied for various applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is C8H9NO2C_8H_9NO_2, with a molar mass of approximately 151.16 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC8H9NO2
Molar Mass151.16 g/mol
IUPAC Name(E)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine
CAS Number6502-39-2

Anticancer Properties

Research has indicated that oxime derivatives, including (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine, exhibit anticancer activity through various mechanisms:

  • Kinase Inhibition : Many oximes have been identified as inhibitors of key kinases involved in cancer progression. For instance, studies show that certain oximes can inhibit over 40 different kinases, including those involved in cell proliferation and survival pathways .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. The mechanism involves modulation of signaling pathways such as NF-kB and ERK, which are crucial for cell survival and proliferation .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine can significantly inhibit tumor growth in xenograft models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives containing furan rings exhibit activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria.

The biological activity of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine can be attributed to its ability to form hydrogen bonds with biological macromolecules. The hydroxylamine group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the furan moiety may engage in π-stacking interactions with aromatic residues in proteins, further influencing biological pathways.

Case Studies

  • Anticancer Efficacy : A study involving oxime derivatives reported that treatment with (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine resulted in a significant reduction in tumor size and increased apoptosis markers in treated mice compared to controls .
  • Microbial Inhibition : In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine" with compounds containing furan moieties or analogous functional groups, as identified in the evidence.

Comparison with LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features :
    • Target Compound : Contains a furan-2-yl group linked to a hydroxylamine via a butan-2-ylidene spacer.
    • LMM11 : Incorporates a furan-2-yl group attached to a 1,3,4-oxadiazole ring and a sulfamoyl benzamide group .
  • Biological Activity: LMM11 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) .
  • Electronic Effects: The oxadiazole ring in LMM11 enhances electron-withdrawing effects, whereas the hydroxylamine in the target compound may act as an electron donor, altering binding interactions.

Comparison with Podophyllotoxin Derivative 9l (4β-N-[(E)-(5-((4-(4-nitrophenyl)piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin)

  • Structural Features :
    • Target Compound : Simpler structure with a furan-2-yl group and hydroxylamine.
    • Compound 9l : Complex podophyllotoxin derivative with a furan-2-yl group modified by a nitrophenyl-piperazine substituent .
  • Biological Activity: Compound 9l demonstrates potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines (e.g., K562/A02) .
  • Mechanistic Implications :
    • Compound 9l’s activity is attributed to its ability to disrupt microtubule assembly, whereas the hydroxylamine in the target compound might induce oxidative stress or interact with DNA.

Structural and Functional Data Table

Compound Key Functional Groups Biological Activity Mechanistic Notes Reference
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine Furan-2-yl, hydroxylamine, imine (E) Not reported in evidence Potential redox/chelating activity N/A
LMM11 Furan-2-yl, 1,3,4-oxadiazole, sulfamoyl Antifungal (C. albicans) Thioredoxin reductase inhibition
Podophyllotoxin Derivative 9l Furan-2-yl, nitrophenyl-piperazine Antiproliferative (MDR cancer cells) Microtubule disruption

Key Research Findings and Implications

Role of Furan Moieties :

  • Furan rings enhance π-π stacking interactions with biological targets, as seen in LMM11 and compound 9l . The target compound’s furan group may similarly contribute to binding affinity.

Impact of Substituents :

  • Bulky substituents (e.g., nitrophenyl-piperazine in 9l) improve cytotoxicity but reduce solubility . The hydroxylamine group in the target compound may offer a balance between solubility and reactivity.

Stereochemical Considerations :

  • The (E)-configuration of the imine group in the target compound could prevent steric clashes, enhancing interaction with planar biological targets (e.g., enzyme active sites).

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